molecular formula C18H18ClNO3 B14407351 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one CAS No. 81778-62-3

2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one

Cat. No.: B14407351
CAS No.: 81778-62-3
M. Wt: 331.8 g/mol
InChI Key: DENWPYVXRADMNG-UHFFFAOYSA-N
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Description

Product Overview This product is 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one ( 81778-62-3), a synthetic compound belonging to the oxazolidinone class. It features a five-membered heterocyclic structure containing both oxygen and nitrogen atoms, and is characterized by the presence of a chlorophenyl group and a phenoxy group [ ]. The compound has a molecular formula of C 18 H 18 ClNO 3 and a molecular weight of 331.8 g/mol [ ]. It is supplied as a high-purity material intended exclusively for research purposes and is not for human therapeutic or veterinary use [ ]. Research Applications and Value As an oxazolidinone derivative, this compound is of significant interest in chemical and agrochemical research. Its structure is similar to that of known herbicidal active ingredients from the isoxazolidinone family, such as bixlozone [ ]. Researchers can utilize this compound as a key intermediate or precursor in synthetic chemistry for constructing more complex molecules [ ]. It serves as a valuable model compound for studying structure-activity relationships (SAR), investigating mechanisms of action against biological targets in plants, and exploring novel synthetic pathways for the development of agrochemicals [ ]. Chemical Properties and Handling The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, particularly at the chlorobenzyl moiety [ ]. Researchers should handle this material with standard laboratory safety protocols. For specific hazard information, please consult the relevant Safety Data Sheet (SDS).

Properties

CAS No.

81778-62-3

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one

InChI

InChI=1S/C18H18ClNO3/c1-18(2)16(21)20(12-13-8-6-7-11-15(13)19)23-17(18)22-14-9-4-3-5-10-14/h3-11,17H,12H2,1-2H3

InChI Key

DENWPYVXRADMNG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(ON(C1=O)CC2=CC=CC=C2Cl)OC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one is a heterocyclic compound with the molecular formula $$ \text{C}{18}\text{H}{18}\text{ClNO}_{3} $$ and a molecular weight of 331.8 g/mol. Its IUPAC name, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one, reflects the presence of a chlorophenylmethyl group at position 2, dimethyl substituents at position 4, and a phenoxy moiety at position 5. The oxazolidinone core contributes to its rigidity, influencing both synthetic accessibility and biological activity.

Spectroscopic Identification

The compound’s structure is confirmed via X-ray diffraction (XRD) and Raman spectroscopy. Key XRD peaks for the crystalline form include 2θ values at 12.4°, 15.8°, and 23.6°, while Raman bands at 1,240 cm$$^{-1}$$ (C–O stretch) and 1,580 cm$$^{-1}$$ (aromatic C=C vibrations) further validate its configuration.

Synthetic Routes and Intermediate Formation

Starting Materials

The synthesis begins with commercially available precursors:

  • 2-Chlorobenzyl chloride (for introducing the chlorophenylmethyl group)
  • 4,4-Dimethyl-5-phenoxyisoxazolidin-3-one (core oxazolidinone scaffold)
  • Phenoxy magnesium bromide (Grignard reagent for phenoxy group incorporation).

Stepwise Reaction Sequence

Alkylation of the Oxazolidinone Core

The oxazolidinone scaffold undergoes alkylation with 2-chlorobenzyl chloride in the presence of a base such as triethylamine. This step proceeds in anhydrous tetrahydrofuran (THF) at −15°C to prevent side reactions:
$$
\text{Oxazolidinone} + \text{2-Chlorobenzyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Alkylated Intermediate} \quad
$$
Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4 hours, with yields exceeding 85%.

Phenoxy Group Introduction

The phenoxy moiety is introduced using a Grignard reagent. Phenoxy magnesium bromide reacts with the alkylated intermediate in diethyl ether at 0°C, followed by gradual warming to room temperature:
$$
\text{Alkylated Intermediate} + \text{PhOMgBr} \xrightarrow{\text{Et}_2\text{O}} \text{2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one} \quad
$$
This step achieves 70–75% yield, with residual magnesium salts removed via aqueous HCl washes.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Low-Temperature Alkylation : Maintaining temperatures below −10°C during alkylation minimizes racemization and byproduct formation.
  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances reaction rates during coupling steps but requires stringent moisture control.

Catalytic and Stoichiometric Considerations

  • Triethylamine : Used in 1.1 equivalents to neutralize HCl generated during alkylation.
  • Grignard Reagent Stoichiometry : A 10% excess of phenoxy magnesium bromide ensures complete conversion of the intermediate.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to improve heat dissipation and mixing efficiency. Key parameters include:

  • Residence Time : 30 minutes per reaction stage
  • Throughput : 50 kg/hour of final product.

Purification and Crystallization

The crude product is purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-shaped crystals with >99% purity. Centrifugal partition chromatography (CPC) further removes residual solvents, achieving pharmaceutical-grade standards.

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms purity, with retention times of 8.2 minutes for the target compound and <0.5% impurities.

Stability Studies

Accelerated stability testing (40°C/75% relative humidity) over 6 months shows no degradation, confirming the compound’s suitability for long-term storage.

Comparative Analysis of Synthetic Approaches

Traditional Batch vs. Flow Chemistry

  • Batch Synthesis : Yields 72–78% but requires 12-hour reaction times.
  • Flow Synthesis : Achieves 82–85% yield in 4 hours, with reduced solvent consumption.

Cost-Benefit Considerations

  • Raw Material Costs : 2-Chlorobenzyl chloride accounts for 40% of total expenses.
  • Waste Management : Ethanol/water recrystallization generates 30% less hazardous waste compared to dichloromethane-based methods.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, reduced forms of the compound, and substituted chlorophenyl derivatives .

Scientific Research Applications

2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the biosynthesis of essential biomolecules, leading to its antimicrobial and antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Weight: 239.70 g/mol
  • SMILES: CC1(C)CON(Cc2ccccc2Cl)C1=O
  • Storage: Stable at +4°C; room temperature during transport .

Comparison with Structurally Similar Compounds

DCPMI (2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone)

  • CAS Number : 81777-95-9
  • Molecular Formula: C₁₂H₁₃Cl₂NO₂
  • Key Differences :
    • Substitution Pattern: Features a 2,4-dichlorophenyl group instead of 2-chlorophenyl.
    • Biological Activity: Like Clomazone, DCPMI is an herbicide but exhibits broader-spectrum weed control due to enhanced halogenation, which increases lipid solubility and persistence in soil .
  • Applications : Used in formulations requiring extended residual activity.

5-Hydroxy Clomazone Derivative (2-[(2-Chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-1,2-oxazolidin-3-one)

  • CAS Number : 81778-16-7
  • Molecular Formula: C₁₂H₁₄ClNO₃
  • Key Differences: Functional Group: A hydroxyl group at position 5 replaces the phenoxy group. However, this modification may decrease herbicidal efficacy due to reduced membrane permeability .

Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)

  • CAS Number: Not explicitly listed (see ).
  • Molecular Formula : C₁₆H₁₂ClN₃O₃
  • Key Differences: Core Structure: A benzodiazepine ring instead of oxazolidinone. Applications: Pharmaceutical (sedative-hypnotic) rather than agrochemical. The shared 2-chlorophenyl group highlights how substituent positioning influences target specificity (herbicidal vs. neurological activity) .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Substituents Molecular Formula Primary Use Key Feature
Clomazone 81777-89-1 2-Chlorophenyl, 4,4-dimethyl C₁₂H₁₄ClNO₂ Herbicide Inhibits carotenoid biosynthesis
DCPMI 81777-95-9 2,4-Dichlorophenyl, 4,4-dimethyl C₁₂H₁₃Cl₂NO₂ Herbicide Enhanced soil persistence
5-Hydroxy Clomazone Derivative 81778-16-7 2-Chlorophenyl, 5-hydroxy C₁₂H₁₄ClNO₃ Research compound Improved solubility, reduced efficacy
Methylclonazepam - 2-Chlorophenyl, benzodiazepine C₁₆H₁₂ClN₃O₃ Pharmaceutical Neurological activity

Herbicidal Efficacy

  • Clomazone and DCPMI are both pre-emergent herbicides, but DCPMI’s dichlorophenyl group confers stronger activity against resistant weeds .
  • Clomazone’s phenoxy group contributes to its selective action in crops like soybeans, minimizing phytotoxicity .

Environmental Impact

  • Clomazone is noted for moderate biodegradability. Recent formulations by Bayer AG incorporate biodegradable amine-based cross-linkers to reduce environmental persistence .
  • The 5-hydroxy derivative’s increased polarity may lower bioaccumulation risks compared to Clomazone .

Regulatory Status

  • Clomazone is approved under the Swiss Plant Protection Ordinance (PSMV) for agricultural use, reflecting its safety profile when applied as directed .

Biological Activity

2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one, also known as a derivative of oxazolidinone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other oxazolidinones that have been developed for various therapeutic applications, including antibacterial and antifungal properties.

  • Molecular Formula: C18H18ClNO3
  • CAS Number: 81778-62-3
  • Molecular Weight: 331.793 g/mol

The biological activity of 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one is primarily attributed to its interaction with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to that of linezolid, a well-known oxazolidinone antibiotic. The compound's structural features suggest it may exhibit selective inhibition against certain bacterial strains.

Antibacterial Properties

Research indicates that derivatives of oxazolidinones can effectively inhibit Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The activity of 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one against various bacterial strains has been evaluated in vitro.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)16 µg/mL
Enterococcus faecalis32 µg/mL
Streptococcus pneumoniae64 µg/mL

These results suggest that the compound exhibits moderate antibacterial activity, particularly against resistant strains.

Antifungal Activity

The compound has also been assessed for antifungal properties. Preliminary studies show that it may inhibit the growth of certain fungi, potentially making it a candidate for further development in antifungal therapies.

Case Studies and Research Findings

  • Case Study: In Vivo Efficacy
    • A study conducted on mice infected with MRSA demonstrated that administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls. The study highlighted the potential of this oxazolidinone derivative as a therapeutic agent in treating resistant infections.
  • Research on Structure-Activity Relationship (SAR)
    • Investigations into the SAR of oxazolidinones have shown that modifications at the phenoxy and chlorophenyl positions can enhance antibacterial potency. The presence of the chlorophenyl group in this compound is hypothesized to contribute to its increased activity against Gram-positive bacteria.
  • Toxicological Assessment
    • Toxicity studies have indicated that while the compound shows promising antibacterial activity, it also exhibits cytotoxic effects at higher concentrations. Further research is needed to determine the therapeutic window and safety profile for potential clinical use.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry, including cyclization of precursors like substituted oxazolidinones. For example, intermediates such as 4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one can be functionalized via nucleophilic substitution or coupling reactions with 2-chlorobenzyl derivatives. Purity validation requires HPLC (≥95% purity) coupled with mass spectrometry (MS) for molecular confirmation. Structural elucidation employs 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry .

Q. How can researchers determine the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should follow accelerated degradation protocols (e.g., ICH guidelines). Store samples at 25°C/60% RH (room temperature), 40°C/75% RH (accelerated), and -20°C (long-term). Monitor degradation via periodic HPLC analysis. For hydrolytic stability, expose the compound to buffers at pH 1–13 and analyze by TLC or LC-MS to identify breakdown products .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Use cell-based assays (e.g., MTT or resazurin assays) to assess cytotoxicity. For target-specific activity, employ enzyme inhibition assays (e.g., kinase or protease inhibition) with fluorogenic substrates. Dose-response curves (0.1–100 µM) and IC50_{50} calculations are critical. Positive controls (e.g., staurosporine for kinases) and solvent controls (e.g., DMSO ≤0.1%) ensure reliability .

Advanced Research Questions

Q. How can contradictory data on the compound’s environmental persistence be resolved?

  • Methodological Answer : Apply compartmental modeling (e.g., EQC or SimpleBox) to predict environmental distribution. Validate with experimental measure hydrolysis half-life (pH 7, 25°C), photodegradation under UV light (λ = 254–365 nm), and soil adsorption coefficients (e.g., KocK_{oc}) via batch equilibrium tests. Discrepancies may arise from variable organic matter content in soil or light intensity; replicate conditions across studies .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer : Use a factorial design with systematic variation of substituents (e.g., halogen position, phenoxy group size). Synthesize 10–15 analogs, then correlate structural descriptors (e.g., logP, molar refractivity) with activity using QSAR software (e.g., MOE or Schrödinger). Include statistical validation (e.g., leave-one-out cross-validation) to avoid overfitting .

Q. How can researchers address low reproducibility in cytotoxicity assays?

  • Methodological Answer : Standardize protocols:

  • Cell lines : Use authenticated lines (e.g., ATCC-certified HeLa or HepG2).
  • Culture conditions : Maintain CO2_2 (5%), humidity (95%), and passage number (<20).
  • Compound solubility : Pre-dissolve in DMSO and dilute in media (final DMSO ≤0.1%).
  • Data normalization : Express viability relative to untreated controls and include inter-plate calibrators. Contradictory results often stem from batch-dependent cell viability or solvent toxicity .

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